

# Solubility of 4-(1H-Imidazol-1-yl)benzoic acid in common solvents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(1H-Imidazol-1-yl)benzoic acid

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An In-depth Technical Guide Solubility Profile of **4-(1H-Imidazol-1-yl)benzoic acid**: A Methodical Approach for Drug Development Professionals

## Abstract

**4-(1H-Imidazol-1-yl)benzoic acid** is a versatile heterocyclic compound featuring both an acidic carboxylic acid moiety and a basic imidazole ring.[1] This amphoteric nature imparts a complex, pH-dependent solubility profile that is critical to understand for applications in pharmaceutical development, materials science, and fine chemical synthesis.[1] This guide provides a comprehensive framework for researchers and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in common laboratory solvents. We will delve into the theoretical underpinnings of its solubility, present a robust, field-proven experimental protocol for its quantification, and explain the causal reasoning behind key methodological choices.

## Introduction: Physicochemical Context

**4-(1H-Imidazol-1-yl)benzoic acid** (CAS 17616-04-5) is a bifunctional organic molecule. Its structure dictates its properties: the benzoic acid group provides an acidic proton (pKa predicted around 3.65), while the imidazole ring possesses a basic nitrogen atom that can be protonated.[2] This duality is the central factor governing its interaction with various solvents.

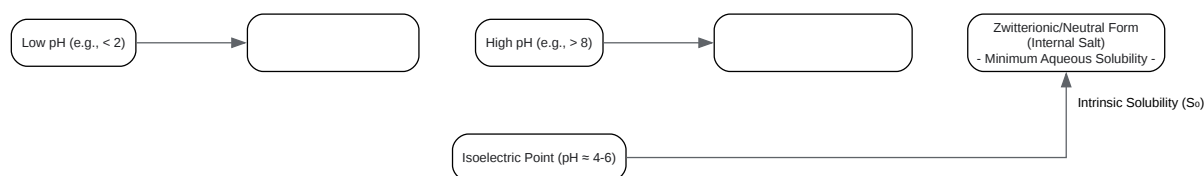
Key Physicochemical Properties:

- Molecular Formula:  $C_{10}H_8N_2O_2$
- Molar Mass: 188.18 g/mol [3]
- Melting Point: Reported values vary, with some sources indicating 153-155°C and others noting decomposition at 305°C, suggesting potential polymorphism or thermal instability.[3][4]
- Predicted pKa: ~3.65 (acidic)[2]

The solubility of a substance is a fundamental thermodynamic property representing the maximum amount of that substance that can dissolve in a given solvent at equilibrium.[5] For ionizable compounds like **4-(1H-Imidazol-1-yl)benzoic acid**, this equilibrium is heavily influenced by the pH of the medium, which alters the charge state of the molecule and, consequently, its interaction with polar solvents.[6][7]

## Theoretical Framework: Predicting Solubility Behavior

The solubility of **4-(1H-Imidazol-1-yl)benzoic acid** is best understood by considering its potential ionization states in aqueous media. The interplay between the acidic and basic functional groups results in a U-shaped solubility-pH profile, characteristic of amphoteric compounds.[8]



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Caption: pH-dependent equilibrium of **4-(1H-Imidazol-1-yl)benzoic acid**.

- In Strongly Acidic Solutions ( $\text{pH} < \text{pK}_a$  of carboxyl): The imidazole ring is protonated, forming a highly polar cationic species. This form is expected to be highly soluble in water and other polar protic solvents.
- Near the Isoelectric Point: The molecule exists predominantly in a neutral or zwitterionic (internal salt) form. In this state, strong intermolecular interactions (hydrogen bonding) can lead to a stable crystal lattice, resulting in minimal aqueous solubility. This minimum is known as the intrinsic solubility ( $S_0$ ).<sup>[9]</sup>
- In Basic Solutions ( $\text{pH} > \text{pK}_a$  of imidazole conjugate acid): The carboxylic acid group is deprotonated, forming a polar anionic species. This form is also expected to be highly soluble in aqueous media.

For organic solvents, the "like dissolves like" principle is a useful guide.<sup>[10]</sup>

- Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The polar functional groups and potential for strong intermolecular hydrogen bonding in the solid state make it difficult for non-polar solvents to overcome the lattice energy.
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can disrupt the hydrogen bonding network of the solute. Therefore, moderate to high solubility is anticipated.
- Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Good solubility is expected, with one source specifically noting solubility in methanol.<sup>[3]</sup> The solubility in alcohols is generally higher than in water for related compounds like benzoic acid.<sup>[11][12]</sup>

## Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, the shake-flask method is the universally recognized gold standard.<sup>[13]</sup> It is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.<sup>[5]</sup>

## Rationale for the Shake-Flask Method

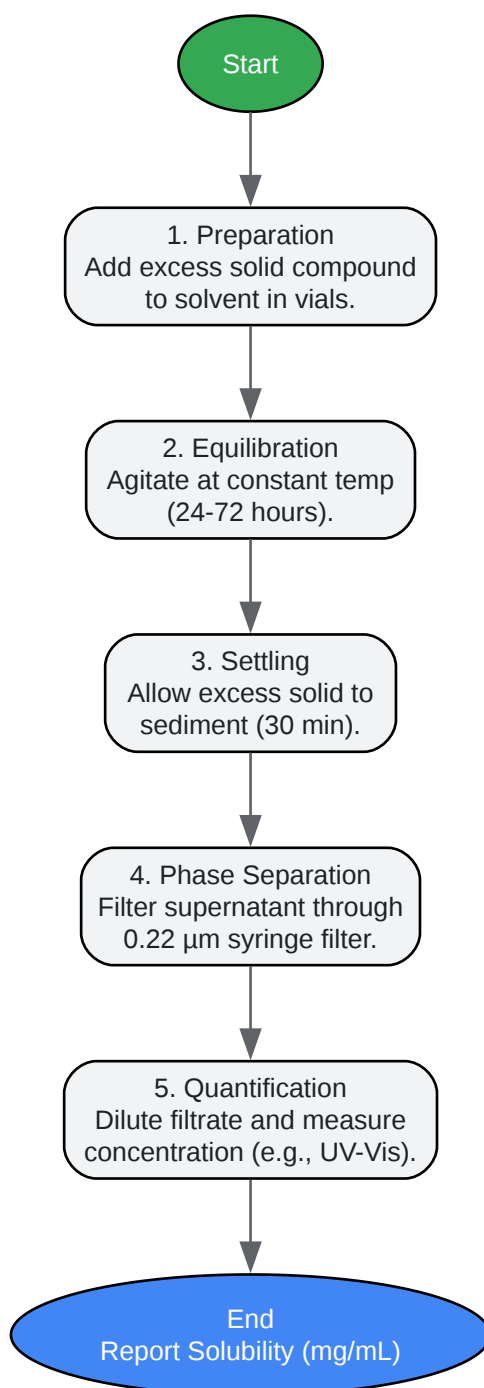
The core principle is to create a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient duration to reach equilibrium.<sup>[14]</sup> This method is considered authoritative because it directly measures the endpoint of the dissolution process. Kinetic solubility methods, while faster, often result in supersaturated solutions and can overestimate the true thermodynamic solubility.<sup>[13]</sup>

## Detailed Experimental Protocol

This protocol is a self-validating system designed for accuracy.

- Preparation of Materials:
  - Accurately weigh approximately 10-20 mg of **4-(1H-imidazol-1-yl)benzoic acid** into several 4 mL glass vials. The key is to ensure a clear excess of solid remains at the end of the experiment.<sup>[14]</sup>
  - Add 2 mL of the desired solvent (e.g., Water, pH 7.4 Phosphate Buffered Saline, Methanol, Acetonitrile, DMSO) to each vial.
  - Include control vials to ensure the integrity of the experiment.
- Equilibration:
  - Seal the vials tightly to prevent solvent evaporation.
  - Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator, typically set to 25°C or 37°C for physiological relevance.
  - Agitate the samples at a consistent speed (e.g., 300 RPM) for a minimum of 24 to 72 hours.<sup>[14]</sup> Causality: This extended period is crucial to ensure the system reaches true thermodynamic equilibrium, as the dissolution rate slows significantly as it approaches saturation.<sup>[5]</sup> Time-point sampling (e.g., at 24h, 48h, and 72h) can be performed to confirm that the concentration has reached a stable plateau.
- Phase Separation (Critical Step):
  - After equilibration, allow the vials to rest in the incubator for 30 minutes to let the excess solid settle.

- Carefully withdraw an aliquot of the supernatant. It is imperative to avoid aspirating any solid particles.
- Filter the aliquot through a 0.22  $\mu\text{m}$  PVDF or PTFE syringe filter into a clean collection tube. Causality: Filtration removes fine particulates that would otherwise dissolve during subsequent dilution steps, leading to an overestimation of solubility.<sup>[14]</sup> The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.
- Quantification (UV-Vis Spectrophotometry Example):
  - Standard Curve Preparation: Prepare a stock solution of the compound in a suitable solvent where it is freely soluble (e.g., Methanol or DMSO). Create a series of dilutions to generate a standard curve of known concentrations versus absorbance.
  - Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent used for the standard curve to bring its concentration within the linear range of the assay.
  - Measure the absorbance of the diluted sample at the compound's  $\lambda_{\text{max}}$ .
  - Calculate the concentration of the saturated solution using the standard curve, remembering to account for the dilution factor.



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Caption: Experimental workflow for the Shake-Flask Solubility Method.

## Data Presentation and Interpretation

While specific public data is limited, a researcher executing the above protocol would summarize their findings in a clear, tabular format.

Table 1: Hypothetical Solubility Data for **4-(1H-Imidazol-1-yl)benzoic acid** at 25°C

Solvent System	Dielectric Constant	Solvent Type	Predicted Solubility	Experimental Solubility (mg/mL)
Hexane	1.9	Non-Polar	Very Low	Record experimental value here
Toluene	2.4	Non-Polar	Very Low	Record experimental value here
Dichloromethane	9.1	Polar Aprotic	Low	Record experimental value here
Acetonitrile	37.5	Polar Aprotic	Moderate	Record experimental value here
Ethanol	24.5	Polar Protic	High	Record experimental value here
Methanol	32.7	Polar Protic	High	Record experimental value here
DMSO	46.7	Polar Aprotic	Very High	Record experimental value here
Water (pH 2.0)	80.1	Aqueous	High	Record experimental value here
Water (pH 7.4)	80.1	Aqueous	Low (near $S_0$ )	Record experimental value here
Water (pH 10.0)	80.1	Aqueous	High	Record experimental



value here

## Conclusion

The solubility of **4-(1H-Imidazol-1-yl)benzoic acid** is fundamentally governed by its amphoteric chemical structure. Its aqueous solubility is minimal at its isoelectric point but increases dramatically in both acidic and basic conditions due to the formation of polar cationic and anionic species, respectively. In organic solvents, its solubility is predicted to be highest in polar solvents, particularly those capable of hydrogen bonding or disrupting the compound's crystal lattice energy, such as methanol and DMSO. For any drug development or chemical synthesis application, it is imperative to move beyond prediction and perform rigorous experimental determination. The Shake-Flask method, as detailed in this guide, represents the authoritative standard for generating accurate and reliable thermodynamic solubility data, providing a solid foundation for formulation, purification, and further research.

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- To cite this document: BenchChem. [Solubility of 4-(1H-Imidazol-1-yl)benzoic acid in common solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108130#solubility-of-4-1h-imidazol-1-yl-benzoic-acid-in-common-solvents]

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